molecular formula C20H17F3N4O2 B11501489 4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide

4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide

Cat. No.: B11501489
M. Wt: 402.4 g/mol
InChI Key: AESNMQQBIHQBQR-UHFFFAOYSA-N
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Description

4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels. The use of continuous flow reactors and other advanced technologies could also be explored to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, the Suzuki–Miyaura coupling reaction typically uses palladium catalysts and boron reagents under mild conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a biochemical probe for studying cellular processes and molecular interactions.

    Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring are known to influence the compound’s reactivity and binding affinity. These structural features may allow the compound to interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide include:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the trifluoromethyl group, pyrazole ring, and benzamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H17F3N4O2

Molecular Weight

402.4 g/mol

IUPAC Name

4-methyl-N-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]benzamide

InChI

InChI=1S/C20H17F3N4O2/c1-12-3-5-14(6-4-12)18(28)25-19(29)24-15-7-9-16(10-8-15)27-17(20(21,22)23)11-13(2)26-27/h3-11H,1-2H3,(H2,24,25,28,29)

InChI Key

AESNMQQBIHQBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C)C(F)(F)F

Origin of Product

United States

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